(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid
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Overview
Description
(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid: The E-isomer of the compound with different spatial arrangement.
2-(4-nitrophenyl)acrylic acid: Lacks the phenyl group but has a similar nitrophenyl group.
4-nitrobenzaldehyde: A precursor in the synthesis of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid.
Uniqueness
This compound is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets. The presence of both nitrophenyl and phenyl groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
92498-11-8 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10- |
InChI Key |
JXVPBSPAIXEUPB-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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